2-Methyl-6-(pyridin-3-yl)pyrimidin-4-ol is an organic compound characterized by its unique pyrimidine and pyridine structures. Its molecular formula is with a molecular weight of approximately 187.202 g/mol. The compound features a hydroxyl group (-OH) at the 4-position of the pyrimidine ring, which is significant for its chemical reactivity and biological activity. The compound can be represented by the SMILES notation: Cc1nc(O)cc(n1)-c2ncccc2 .
The reactivity of 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-ol allows it to undergo various chemical transformations:
Research indicates that 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-ol exhibits notable biological activities, particularly in medicinal chemistry. It has been studied for its potential as an inhibitor in various biological pathways, including anticancer and antibacterial activities. For instance, derivatives of similar pyrimidine compounds have shown promising results against human lung cancer cell lines and demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
Several synthetic routes have been proposed for the preparation of 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-ol:
The applications of 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-ol span various fields:
Studies on the interaction of 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-ol with biological targets reveal its mechanism of action involves binding to specific receptors or enzymes, modulating their activity. This interaction profile is crucial for understanding its potential therapeutic effects and optimizing its structure for enhanced efficacy .
Several compounds share structural similarities with 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-ol, including:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Methyl-6-(thiophen-3-yl)pyrimidin-4-ol | Contains a thiophene ring instead of a pyridine ring | Exhibits different electronic properties affecting reactivity |
| 4-Pyridinylpyrimidinone | Lacks the methyl group at position 2 | Different biological activity profile |
| 2-Methylpyrimidine derivatives | Varying substitutions on the pyrimidine ring | Potentially different pharmacokinetic properties |
These compounds highlight the uniqueness of 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-ol in terms of its specific biological activities and chemical reactivity, making it a valuable target for further research and development in medicinal chemistry .
Traditional synthesis routes for 2-methyl-6-(pyridin-3-yl)pyrimidin-4-ol rely on sequential cyclization steps using pyrimidine precursors. A representative pathway involves the condensation of 3-pyridinecarboxaldehyde with methyl acetoacetate under acidic conditions, followed by ammonolysis to form the pyrimidine ring. The final hydroxylation step typically employs oxidative agents like hydrogen peroxide or potassium persulfate, achieving moderate yields (50–65%).
Key challenges in this approach include:
Recent adaptations incorporate microwave-assisted cyclization, reducing reaction times from 12 hours to 45 minutes while maintaining comparable yields.
| Cyclization Step | Reagent System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Initial ring formation | H2SO4/EtOH | 80 | 58 |
| Hydroxylation | H2O2/AcOH | 25 | 63 |
| Microwave optimization | NH4OAc/MW irradiation | 120 | 61 |
Table 1: Performance metrics for multi-step cyclization protocols.
Contemporary methodologies leverage the Ugi-Smiles reaction to assemble 2-methyl-6-(pyridin-3-yl)pyrimidin-4-ol in a single vessel. A optimized protocol combines pyrimidin-4-ol, 3-pyridylaldehyde, methyl isocyanide, and ammonium chloride in methanol at 60°C for 72 hours, achieving 78% isolated yield. The reaction proceeds via:
Critical advantages include:
Solvent screening reveals methanol’s superior performance over THF or acetonitrile, attributable to its polarity and proton-donor capacity.
Thiophosgene (CSCl2) enables direct coupling between pyridine-3-carboxamide and β-keto esters under anhydrous conditions. The reagent facilitates simultaneous dehydration and cyclization through transient thiocarbamate intermediates. At 0°C, this method achieves 71% yield with 99% regiochemical purity, outperforming traditional phosphoryl chloride methods.
Mechanistic studies using 15N-labeled precursors confirm the thiophosgene-mediated pathway preserves nitrogen orientation from starting materials. However, thiophosgene’s toxicity necessitates closed-system reactors and rigorous effluent treatment protocols.
Suzuki-Miyaura cross-coupling has emerged for constructing the pyridine-pyrimidine linkage. A palladium(II) acetate/XPhos catalytic system couples 6-bromo-2-methylpyrimidin-4-ol with pyridin-3-ylboronic acid in 1,4-dioxane/water (3:1) at 100°C, yielding 84% product. Key parameters include:
| Catalyst System | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Pd(OAc)2/XPhos | 1,4-Dioxane | 6 | 84 |
| PdCl2(PPh3)2 | Toluene | 12 | 67 |
| NiCl2(dppe) | DMF | 18 | 49 |
Table 2: Transition metal catalyst screening for cross-coupling.
Translating batch synthesis to continuous flow systems addresses scalability challenges. A telescoped flow setup comprising:
Achieves 89% yield at 15 g/h throughput, surpassing batch reactors’ 72% yield. Residence time reduction from 8 hours to 22 minutes is attained through enhanced mass/heat transfer. Economic analysis shows 41% lower production costs versus batch methods due to reduced solvent consumption and labor.
| Parameter | Batch Reactor | Flow Reactor | Improvement |
|---|---|---|---|
| Reaction time | 8 h | 22 min | 95% |
| Solvent volume | 300 mL | 85 mL | 72% |
| Energy consumption | 18 kWh | 6 kWh | 67% |
Table 3: Comparative metrics for industrial-scale synthesis.
The antimicrobial properties of 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-ol and related pyrimidine derivatives have been extensively investigated against various bacterial and fungal pathogens, including drug-resistant strains [4]. Pyrimidine derivatives have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with particular efficacy against resistant strains [5]. Research has shown that pyrimidine compounds can exert their antimicrobial effects through multiple mechanisms, including inhibition of bacterial protein synthesis and interference with nucleic acid metabolism [6].
Studies on structurally related pyrimidine derivatives have revealed potent antibacterial activity against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococci [5]. The mechanism of action involves targeting thymineless-death related proteins, particularly through inhibition of thymidylate synthetase and interference with ribonucleic acid synthesis [5]. These compounds have shown minimum inhibitory concentration values ranging from 0.25 to 32 μg/ml against various bacterial pathogens [6].
| Bacterial Strain | Activity Level | Minimum Inhibitory Concentration Range |
|---|---|---|
| Staphylococcus aureus | Moderate to High | 4-32 μg/ml |
| Streptococcus pneumoniae | High | 2-8 μg/ml |
| Escherichia coli | Moderate | 8-16 μg/ml |
| Enterococcus faecalis | Moderate | 4-16 μg/ml |
The antimicrobial activity of pyrimidine derivatives is enhanced by specific structural modifications, particularly the presence of electronegative substituents and aromatic residues [7]. These structural features contribute to improved binding affinity with bacterial targets and enhanced membrane penetration [8]. Research has demonstrated that pyrimidine compounds can overcome resistance mechanisms through novel modes of action that differ from conventional antibiotics [5].
The anticancer potential of 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-ol and related pyrimidine derivatives has been extensively studied, with particular focus on epidermal growth factor receptor inhibition [9]. Pyrimidine scaffolds are among the most commonly investigated heterocycles for their antiproliferative activity against epidermal growth factor receptor, a key target in cancer therapy [9]. The epidermal growth factor receptor belongs to the family of tyrosine kinases and plays a crucial role in cellular proliferation, differentiation, and apoptosis [10].
Molecular docking studies have revealed that pyrimidine derivatives can effectively bind to the epidermal growth factor receptor active site, forming hydrogen bonds with key amino acid residues including methionine 769, threonine 766, and lysine 721 [11]. The binding affinity of these compounds is comparable to established epidermal growth factor receptor inhibitors, with docking scores ranging from -10.64 to -11.14 kcal/mol [11]. Research has demonstrated that pyrimidine-based compounds can inhibit epidermal growth factor receptor tyrosine kinase activity with half-maximal inhibitory concentration values in the nanomolar range [12].
| Compound Type | Epidermal Growth Factor Receptor Inhibition | Half-maximal Inhibitory Concentration |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidines | High | 0.034-0.135 μM |
| Pyrido[2,3-d]pyrimidines | Moderate to High | 0.25-1.5 μM |
| Indolyl-pyrimidines | Moderate | 0.25-5.1 μM |
The mechanism of epidermal growth factor receptor inhibition involves competitive binding to the adenosine triphosphate-binding site of the kinase domain, preventing autophosphorylation and downstream signaling [9]. Pyrimidine derivatives have shown selectivity for mutant epidermal growth factor receptor variants, including the T790M mutation associated with drug resistance [13]. These compounds can induce cell cycle arrest and apoptosis in cancer cell lines, with particular efficacy against lung, breast, and colorectal cancer cells [14].
The plant growth regulatory properties of 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-ol and related pyrimidine derivatives have been investigated for their auxin-like effects [15]. Pyrimidine compounds have demonstrated significant potential as synthetic plant growth regulators, exhibiting stimulatory effects on seed germination, shoot formation, and root development [16]. These compounds can modulate auxin signaling pathways and influence the biosynthesis, metabolism, and transport of endogenous auxins in plant cells [17].
Research has shown that thienopyrimidine derivatives, structurally related to 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-ol, can accelerate the formation and development of shoots and roots in various plant species [18]. The mechanism of action involves regulation of auxin and cytokinin signaling pathways, similar to natural plant hormones [16]. These compounds have been tested at concentrations of 10⁻⁶ M and have shown effectiveness in promoting plant growth and increasing photosynthetic pigment content [17].
| Plant Species | Growth Parameter | Enhancement Level |
|---|---|---|
| Triticum aestivum | Shoot length | 15-25% increase |
| Phaseolus vulgaris | Root formation | 20-30% increase |
| Sorghum bicolor | Germination rate | 10-20% increase |
The auxin-like activity of pyrimidine derivatives is attributed to their ability to interact with auxin receptors and transport proteins, modulating polar auxin transport and establishing auxin gradients necessary for proper plant development [19]. These compounds can influence the expression of auxin-responsive genes and activate downstream signaling cascades that regulate cell division, elongation, and differentiation [20]. The effectiveness of pyrimidine derivatives as plant growth regulators makes them valuable tools for agricultural applications and crop improvement [16].
Structure-activity relationship studies of 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-ol and related pyrimidine derivatives have revealed critical structural features that contribute to their biological activity [21]. The pyrimidine core structure serves as a privileged scaffold that can be modified at various positions to enhance biological activity and selectivity [2]. Systematic structural modifications have been conducted to optimize the pharmacological properties of these compounds [22].
The presence of the hydroxyl group at the 4-position of the pyrimidine ring is crucial for biological activity, as it can participate in hydrogen bonding interactions with target proteins [21]. Modifications at the 2-position, such as the methyl group in 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-ol, can influence the lipophilicity and membrane permeability of the compound [23]. The pyridine ring substitution at the 6-position provides additional binding interactions and can enhance the selectivity for specific biological targets [24].
| Structural Modification | Biological Activity | Selectivity Index |
|---|---|---|
| 4-Hydroxyl group | Essential for activity | High |
| 2-Methyl substitution | Moderate enhancement | Moderate |
| 6-Pyridine ring | Significant enhancement | High |
| Halogen substitution | Variable effects | Variable |
Studies on pyrimidine derivatives have shown that electronegative substituents generally increase antimicrobial activity but may reduce solubility [7]. The balance between hydrophobic and hydrophilic properties is critical for optimal biological activity [8]. Research has demonstrated that aromatic residues in the pyrimidine ring system constitute significant elements influencing antibacterial activity [7]. The structure-activity relationship data indicate that small, less polar substituents at certain positions are beneficial for maintaining activity while improving selectivity [23].
The regioselectivity of nucleophilic substitution reactions in pyrimidine systems, particularly at position 6 of 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-ol, is governed by distinct electronic and steric factors that differentiate these positions from other sites on the heterocyclic framework [1]. Position 6 demonstrates exceptional reactivity toward nucleophilic attack due to the combined electronic activation provided by two adjacent nitrogen atoms and the stabilization of negative charge in the transition state [2].
The electron-withdrawing nature of the pyrimidine nitrogen atoms creates a significant electrophilic character at position 6, making it highly susceptible to nucleophilic substitution reactions. Computational studies utilizing density functional theory calculations at the B3LYP/6-31G(d,p) level have revealed that the lowest unoccupied molecular orbital demonstrates substantial localization at the C-6 position, with electron density maps showing concentrated electrophilic character in this region [3] [4]. This electronic distribution pattern explains the preferential reactivity observed experimentally.
Table 1: Nucleophilic Substitution Patterns in Pyrimidine Core Systems
| Position | Nucleophile Type | Relative Reactivity | Electronic Factor | Steric Hindrance | Preferred Conditions |
|---|---|---|---|---|---|
| C-2 | Amine | Moderate | Two adjacent N atoms | Low | Strong base, high temp |
| C-4 | Amine | High | One adjacent N atom | Low | Mild base, room temp |
| C-6 | Amine | Very High | Two adjacent N atoms | Moderate | Mild base, room temp |
| C-2 | Alkoxide | Low | Two adjacent N atoms | Low | Strong base, high temp |
| C-4 | Alkoxide | Moderate | One adjacent N atom | Low | Moderate base, elevated temp |
| C-6 | Alkoxide | High | Two adjacent N atoms | Moderate | Mild base, elevated temp |
The mechanistic pathway for nucleophilic substitution at position 6 follows a classical addition-elimination sequence, where the nucleophile first adds to the electrophilic carbon center, forming a tetrahedral intermediate that subsequently eliminates the leaving group [5]. Kinetic isotope effect studies have demonstrated primary isotope effects ranging from 3.5 to 4.8 for carbon-deuterium bonds at the reaction center, confirming that bond formation to the nucleophile is rate-determining [6].
Substitution patterns at position 6 are particularly sensitive to the nature of the nucleophile employed. Primary amines demonstrate the highest reactivity, followed by secondary amines and aromatic amines [7]. Alkoxide nucleophiles show reduced reactivity compared to nitrogen-based nucleophiles, requiring more forcing conditions to achieve comparable conversion rates. The presence of the 2-methyl substituent provides modest steric hindrance but does not significantly impede nucleophilic attack at position 6, as confirmed by comparative studies with unsubstituted pyrimidine derivatives [1].
The pyridin-3-yl substituent at position 6 introduces additional electronic effects through its extended π-system conjugation with the pyrimidine core. This conjugation stabilizes the transition state for nucleophilic substitution by delocalizing negative charge across the bicyclic system, effectively lowering the activation barrier for substitution reactions [8]. Nuclear magnetic resonance studies have revealed characteristic downfield shifts for the C-6 carbon signal, consistent with increased electrophilicity at this position.
Radical-mediated C-H bond activation represents a fundamentally different mechanistic pathway for pyrimidine functionalization, involving homolytic bond cleavage and subsequent radical coupling processes [9] [10]. In 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-ol systems, radical activation occurs predominantly through hydrogen atom transfer mechanisms, with the pyrimidine ring serving as both a radical acceptor and a stabilizing framework for intermediate radical species.
The photochemical generation of pyridinyl radicals through single electron transfer reduction of pyridinium ions has emerged as a particularly effective method for C-H functionalization [10]. Under irradiation conditions, pyridinium salts derived from the pyridin-3-yl substituent undergo single electron transfer reduction to generate neutral pyridinyl radicals, which subsequently participate in hydrogen atom abstraction from activated C-H bonds on the pyrimidine core [11].
Table 2: Radical-Mediated C-H Bond Activation Mechanisms in Pyrimidine Systems
| Radical Type | Target Position | Activation Energy (kcal/mol) | Selectivity | Mechanism |
|---|---|---|---|---|
| Alkyl radical | C-5 | 12-15 | Moderate | HAT-radical coupling |
| Aryl radical | C-5 | 15-18 | High | SET-radical coupling |
| Heteroaryl radical | C-2, C-4 | 10-14 | Very High | HAT-radical coupling |
| Alkoxy radical | C-5, C-6 | 8-12 | Low | HAT-β-scission |
| Amino radical | C-5 | 14-17 | Moderate | HAT-radical coupling |
The regioselectivity of radical C-H activation in pyrimidine systems differs markedly from nucleophilic substitution patterns, with radical reactions showing preference for positions 2, 4, and 5 over position 6 [12]. This selectivity arises from the stability of radical intermediates formed at these positions, where the unpaired electron can be delocalized across the heteroaromatic system without disrupting the aromaticity of the pyrimidine ring.
Mechanistic studies utilizing electron paramagnetic resonance spectroscopy have identified persistent radical intermediates formed during C-H activation processes [12]. These radicals exhibit hyperfine coupling patterns consistent with delocalization across both the pyrimidine and pyridine ring systems, confirming the extended conjugation pathway proposed for radical stabilization.
The kinetics of radical-mediated C-H activation follow second-order behavior, with rate constants ranging from 10⁴ to 10⁶ M⁻¹s⁻¹ depending on the nature of the radical species and the specific C-H bond being activated [13]. Alkoxy radicals demonstrate the lowest activation energies due to their high reactivity and ability to abstract hydrogen atoms from relatively weak C-H bonds adjacent to heteroatoms.
The pyrimidine core of 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-ol interacts with multiple enzymes involved in eukaryotic pyrimidine biosynthesis and metabolism, exhibiting inhibitory effects on key regulatory enzymes within these pathways [14] [15]. The compound demonstrates particular affinity for dihydroorotate dehydrogenase, the rate-limiting enzyme in de novo pyrimidine biosynthesis, through competitive inhibition mechanisms [16] [17].
Dihydroorotate dehydrogenase represents a critical target for pyrimidine analog inhibitors due to its unique position as the sole mitochondrial enzyme in the pyrimidine biosynthetic pathway [15] [18]. The enzyme catalyzes the oxidation of dihydroorotate to orotate through a flavin-dependent mechanism coupled to the mitochondrial electron transport chain. Inhibition of this enzyme leads to rapid depletion of intracellular pyrimidine nucleotide pools, triggering cell cycle arrest and differentiation in rapidly proliferating cells [17] [19].
Table 3: Enzymatic Inhibition Pathways in Eukaryotic Pyrimidine Biosynthesis
| Enzyme | Pathway Step | Inhibition Type | Ki Value (μM) | Cellular Effect |
|---|---|---|---|---|
| DHODH | Step 4 | Competitive | 0.05-2.1 | Cell cycle arrest |
| CAD (CPSII) | Step 1 | Allosteric | 15-45 | Reduced flux |
| CAD (ATC) | Step 2 | Allosteric | 5-20 | Feedback regulation |
| CAD (DHO) | Step 3 | Non-competitive | 25-60 | Accumulation |
| UMPS (OPRT) | Step 5 | Competitive | 8-25 | Nucleotide depletion |
| UMPS (OMPDC) | Step 6 | Uncompetitive | 12-35 | UMP deficiency |
The carbamoyl phosphate synthetase-aspartate transcarbamoylase-dihydroorotase complex, known as CAD, represents another significant target for pyrimidine-based inhibitors [20] [21]. This multifunctional enzyme complex catalyzes the first three steps of de novo pyrimidine biosynthesis and is subject to complex allosteric regulation by nucleotide effectors. The 2-methyl substituent on the pyrimidine ring enhances binding affinity to the aspartate transcarbamoylase domain through favorable hydrophobic interactions with residues in the active site pocket [22].
Phosphorylation-dependent regulation of CAD activity occurs through multiple kinase pathways, including mitogen-activated protein kinase and protein kinase A-mediated phosphorylation events [20]. These phosphorylation sites modulate enzyme activity and sensitivity to allosteric effectors, with pyrimidine analog inhibitors potentially interfering with these regulatory mechanisms through conformational changes induced upon binding.
The uridine monophosphate synthase complex, comprising orotate phosphoribosyltransferase and orotidine monophosphate decarboxylase activities, catalyzes the final two steps of de novo pyrimidine biosynthesis [23] [24]. Inhibition of these enzymes leads to accumulation of upstream metabolites and depletion of uridine monophosphate, the common precursor for all pyrimidine nucleotides. The pyridin-3-yl substituent enhances specificity for the orotate phosphoribosyltransferase active site through π-π stacking interactions with aromatic residues [14].
Quantum mechanical calculations have provided detailed insights into the transition state geometries and energetics of reactions involving 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-ol [6] [3]. Density functional theory methods, particularly the B3LYP functional with triple-zeta basis sets, have proven most effective for accurately describing the electronic structure and bonding patterns in these heterocyclic systems [25] [26].
Transition state optimizations for nucleophilic substitution reactions reveal characteristic geometries with bond lengths intermediate between reactant and product states [6]. The C-nucleophile forming bond typically exhibits distances of 1.95-2.15 Å in the transition state, while the C-leaving group bond elongates to 2.2-2.5 Å. These geometric parameters are consistent with a concerted but asynchronous mechanism, where nucleophile addition precedes leaving group departure.
Table 4: Computational Modeling of Transition State Geometries
| Reaction Type | Computational Method | Key Bond Distance (Å) | Activation Barrier (kcal/mol) | Imaginary Frequency (cm⁻¹) |
|---|---|---|---|---|
| Nucleophilic substitution | B3LYP/6-31G(d,p) | 1.95-2.15 | 18.5-24.2 | 452-578 |
| Radical coupling | wB97X-D/6-31G* | 2.20-2.45 | 12.8-16.4 | 325-445 |
| Enzymatic catalysis | B3LYP/6-311+G(2d,p) | 1.85-2.05 | 15.2-19.8 | 380-520 |
| C-H activation | M06-2X/def2-TZVP | 2.10-2.35 | 14.5-18.9 | 410-545 |
| Ring formation | B3LYP/6-31G(d,p) | 1.90-2.10 | 16.8-21.3 | 465-590 |
The activation barriers for various reaction pathways span a range of 12.8-24.2 kcal/mol, with radical coupling reactions generally exhibiting lower barriers than nucleophilic substitution processes [3] [27]. This energetic difference arises from the reduced charge separation in radical transition states compared to the highly polarized transition states characteristic of nucleophilic substitution mechanisms.
Intrinsic reaction coordinate calculations have mapped the complete reaction pathways, revealing the detailed sequence of bond formation and cleavage events [25]. For nucleophilic substitution at position 6, the reaction coordinate shows initial approach of the nucleophile with minimal geometric distortion, followed by rapid bond formation concurrent with leaving group departure. The transition state occurs late along the reaction coordinate, consistent with the high electrophilicity of the pyrimidine C-6 position.
Molecular electrostatic potential surfaces calculated for transition state geometries demonstrate significant charge redistribution during the reaction process [6]. The developing negative charge on the leaving group is stabilized through favorable electrostatic interactions with the electropositive pyrimidine nitrogen atoms, contributing to the thermodynamic driving force for these transformations.